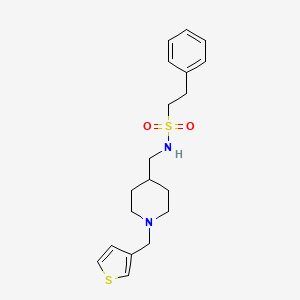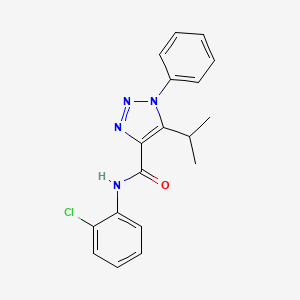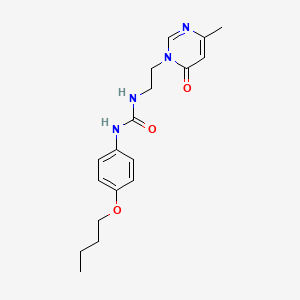
1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, Methoxyacetic acid can be produced by the conversion of monochloroacetic acid with twice the molar amount of sodium methoxide in methanol . Another method involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts .Applications De Recherche Scientifique
Controlled Drug Delivery Systems
This compound can be utilized in the development of controlled drug delivery systems . Its structure allows for the creation of pH-responsive microgels, which are promising carriers for delivering drugs in a controlled manner . These microgels can shrink or expand in response to pH changes, making them ideal for targeted drug release in areas like the gastrointestinal tract or specific pathological sites.
Biomedical Applications
The compound’s derivatives can be engineered into microgels that have applications in biomedical fields . They can be used for tissue engineering, as their large surface area and responsiveness to environmental factors make them suitable for incorporating therapeutic agents .
Polymerase Substrate Specificity
In the realm of enzyme substrate specificity , particularly polymerases, modifications of this compound can influence the synthesis of 2’-modified nucleic acids. These are crucial in the development of nucleic-acid-based drugs, and alterations in the compound can unlock the synthesis of 2’-O-methyl-RNA and 2’-O-(2-methoxyethyl)-RNA oligomers .
Directed Evolution and Nanotechnology
The compound’s role in the synthesis of modified RNAs opens up possibilities in directed evolution and nanotechnology . It can lead to the discovery of RNA endonuclease catalysts and the development of aptamers with high affinity for specific targets like vascular endothelial growth factor .
Pharmaceutical Formulation Design
Pharmaceutical formulation design: can benefit from the use of this compound. Its pH-responsive nature allows for the creation of formulations that can improve the safety, efficacy, and patient compliance of existing drug molecules .
Chemical Synthesis and Material Science
Lastly, the compound finds its use in chemical synthesis and material science . It can be a precursor or a component in the synthesis of various materials, including acrylic rubber, adhesives, and biocompatible materials, due to its chemical resistance and adhesion properties .
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as 2’-o-(2-methoxyethyl) (2’-o-moe) nucleoside analogs, are often used in the development of antisense oligonucleotides . These oligonucleotides are designed to bind to specific RNA sequences, thereby regulating gene expression .
Mode of Action
2’-o-moe nucleoside analogs are known to interact with their targets (rna sequences) through complementary base pairing . This interaction can inhibit the processing of the target RNA, thereby controlling the expression of the associated gene .
Biochemical Pathways
It’s known that antisense oligonucleotides, including those containing 2’-o-moe modifications, can influence various biochemical pathways by modulating the expression of target genes .
Pharmacokinetics
It’s known that 2’-o-moe antisense oligonucleotides have improved pharmacokinetic properties, including enhanced nuclease resistance and improved tissue distribution . These properties can enhance the bioavailability of the compound, allowing it to effectively reach and interact with its targets.
Result of Action
The action of similar compounds, such as 2’-o-moe antisense oligonucleotides, can result in the downregulation or upregulation of target genes, leading to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid. For instance, factors such as temperature, pH, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets . .
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-2-oxopyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-14-3-2-10-5-6(7(11)12)4-9-8(10)13/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDPJHCOQHPQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=NC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzoate](/img/structure/B2953529.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2953531.png)

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2953533.png)



![N-butyl-5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953537.png)

![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2953548.png)
